molecular formula C9H17O6P B14491886 1-(Diethoxyphosphoryl)-2-oxopropyl acetate CAS No. 64212-58-4

1-(Diethoxyphosphoryl)-2-oxopropyl acetate

Cat. No.: B14491886
CAS No.: 64212-58-4
M. Wt: 252.20 g/mol
InChI Key: DKABMXQMHSSXKH-UHFFFAOYSA-N
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Description

1-(Diethoxyphosphoryl)-2-oxopropyl acetate is an organic compound with the molecular formula C8H15O6P. It is a derivative of acetic acid and is characterized by the presence of a diethoxyphosphoryl group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Diethoxyphosphoryl)-2-oxopropyl acetate can be synthesized through esterification reactions. One common method involves the reaction of acetic acid with diethyl phosphite in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethoxyphosphoryl)-2-oxopropyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine oxide derivatives.

    Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted esters and phosphonates.

Scientific Research Applications

1-(Diethoxyphosphoryl)-2-oxopropyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Diethoxyphosphoryl)-2-oxopropyl acetate involves its ability to act as a phosphorylating agent. The diethoxyphosphoryl group can transfer to nucleophilic sites on other molecules, facilitating various biochemical and chemical transformations. This transfer is often mediated by the formation of a phosphonate anion, which can then react with electrophiles to form new bonds .

Comparison with Similar Compounds

  • Triethyl phosphonoacetate
  • Diethyl ethoxycarbonylmethylphosphonate
  • Methyl diethylphosphonoacetate

Comparison: 1-(Diethoxyphosphoryl)-2-oxopropyl acetate is unique due to its specific ester functional group, which imparts distinct reactivity compared to similar compounds. For instance, triethyl phosphonoacetate is commonly used in the Horner-Wadsworth-Emmons reaction, but this compound offers different reactivity due to its acetate moiety, making it suitable for specific synthetic applications .

Properties

CAS No.

64212-58-4

Molecular Formula

C9H17O6P

Molecular Weight

252.20 g/mol

IUPAC Name

(1-diethoxyphosphoryl-2-oxopropyl) acetate

InChI

InChI=1S/C9H17O6P/c1-5-13-16(12,14-6-2)9(7(3)10)15-8(4)11/h9H,5-6H2,1-4H3

InChI Key

DKABMXQMHSSXKH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(=O)C)OC(=O)C)OCC

Origin of Product

United States

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